2-Bromo-1-(2-ethoxyphenyl)ethan-1-one is an organic compound with the molecular formula and a molecular weight of 243.1 g/mol. This compound features a bromine atom, an ethoxy group, and a carbonyl functional group, which contribute to its unique chemical properties and reactivity. The presence of the bromine atom suggests potential for nucleophilic substitution reactions, while the ethoxy group enhances its solubility in organic solvents, making it suitable for various applications in organic synthesis and medicinal chemistry .
These reactions highlight the compound's versatility as a building block in organic synthesis .
Research indicates that 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. The compound's ability to form covalent bonds with nucleophilic sites on proteins may modulate their activity, making it a candidate for further exploration in medicinal chemistry. Additionally, similar compounds have demonstrated anti-inflammatory and anticancer properties, suggesting that this compound may also possess therapeutic potential .
The synthesis of 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one typically involves the following steps:
Alternative methods may include using continuous flow reactors to enhance efficiency and yield during the bromination process .
2-Bromo-1-(2-ethoxyphenyl)ethan-1-one has several notable applications:
Interaction studies of 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one focus on its binding affinity with biological targets. Preliminary studies suggest that it may interact with proteins involved in disease pathways. Techniques such as bio-layer interferometry have been employed to assess these interactions, providing insights into the compound's pharmacokinetic properties and potential drug-likeness. Understanding these interactions is crucial for evaluating its therapeutic applications .
Several compounds share structural similarities with 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one. Below is a comparison highlighting their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-1-(6-methoxypyridin-3-yl)ethan-1-one | Similar brominated pyridine structure | Different position of methoxy group |
| 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone | Contains a different methoxy substitution | Varying biological activity |
| 1-(3-Bromo-2-methoxyphenyl)ethanone | Brominated phenyl rather than pyridine | Distinct reactivity profile |
| 2-Bromo-1-(3-methoxyphenyl)ethanone | Similar carbonyl and bromo groups | Different methoxy positioning |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Hydroxyl substitution instead of ethoxy | Impacts solubility and reactivity |
The uniqueness of 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one lies in the specific arrangement of its functional groups, which imparts distinct chemical properties compared to these similar compounds. This specificity enhances its potential utility in targeted applications within research and industry .
Corrosive;Irritant